![molecular formula C6H12O7 B1199995 2-Carboxy-D-arabinitol](/img/structure/B1199995.png)
2-Carboxy-D-arabinitol
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Overview
Description
2-carboxy-D-arabinitol is the 2-carboxy derivative of D-arabinitol. It derives from a D-arabinitol. It is a conjugate acid of a 2-carboxylato-D-arabinitol(1-).
Scientific Research Applications
Regulation of Photosynthesis
Role in Rubisco Regulation
CA1P is primarily known for its role as an inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the enzyme responsible for carbon fixation in plants. Research indicates that CA1P acts as a regulatory molecule that modulates Rubisco activity based on the light/dark cycles experienced by plants. This regulation is crucial as it helps optimize photosynthetic efficiency under varying environmental conditions .
Enzymatic Activity
Studies have shown that the enzyme carboxyarabinitol 1-phosphatase, which dephosphorylates CA1P, plays a vital role in this regulation. The enzyme can be purified from various plant sources, including tobacco and French bean, and exhibits significant activity modulation by metabolites such as fructose-1,6-bisphosphate and glutathione . This modulation of enzymatic activity highlights the intricate biochemical pathways plants utilize to adapt to their environment.
Agricultural Biotechnology
Enhancing Crop Resilience
The manipulation of CA and CA1P pathways presents opportunities for enhancing crop resilience to stress conditions. By understanding how these compounds regulate Rubisco and affect photosynthesis, researchers can develop strategies to engineer crops that maintain higher productivity under suboptimal conditions such as drought or low light .
Genetic Engineering Approaches
Genetic studies have identified genes associated with CA1P phosphatase from several plant species, including wheat and Arabidopsis. These genes can potentially be targeted for genetic engineering to improve photosynthetic efficiency and crop yields .
Potential Therapeutic Applications
Biochemical Research
Beyond agriculture, CA and CA1P have implications in biochemical research related to metabolic pathways. Their role as inhibitors of key enzymes makes them subjects of interest in studies aimed at understanding metabolic regulation and potential therapeutic interventions for metabolic disorders .
Case Studies
Properties
Molecular Formula |
C6H12O7 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-3(9)4(10)6(13,2-8)5(11)12/h3-4,7-10,13H,1-2H2,(H,11,12)/t3-,4-,6-/m1/s1 |
InChI Key |
XONDRGRALZTVKD-ZMIZWQJLSA-N |
SMILES |
C(C(C(C(CO)(C(=O)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@](CO)(C(=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)(C(=O)O)O)O)O)O |
Synonyms |
2-carboxy-D-arabinitol 2-carboxyarabinitol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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